1-Chloro-2-iodo-4-nitrobenzene
Overview
Description
“1-Chloro-2-iodo-4-nitrobenzene” is a compound with the molecular formula C6H3ClINO2 . It is a member of monochlorobenzenes and a C-nitro compound .
Synthesis Analysis
The synthesis of “1-Chloro-2-iodo-4-nitrobenzene” involves the use of Ru-based nanoparticles catalysts promoted with different transition metals . The hydrogenation of 1-iodo-4-nitrobenzene served as a model reaction to assess the catalytic performance of the prepared catalysts .
Molecular Structure Analysis
The molecular weight of “1-Chloro-2-iodo-4-nitrobenzene” is 283.45 g/mol . The InChIKey of the compound is LOQLBMYYBHCMJJ-UHFFFAOYSA-N . The Canonical SMILES representation of the compound is C1=CC(=C(C=C1N+[O-])I)Cl .
Chemical Reactions Analysis
The compound can undergo nucleophilic aromatic substitution reactions . For example, the displacement of chloride ion from 1-chloro-2,4-dinitrobenzene by dimethylamine occurs readily in ethanol solution at room temperature .
Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 45.8 Ų . It has a XLogP3 value of 2.6, indicating its partition coefficient between octanol and water .
Scientific Research Applications
Application 1: Synthesis of Diverse Heterocycles and Industrial Chemicals
- Summary of Application: 1-Chloro-2-methyl-4-nitrobenzene, a compound similar to 1-Chloro-2-iodo-4-nitrobenzene, is used as a building block for the synthesis of diverse heterocycles and a number of industrial chemicals .
- Methods of Application: The compound was prepared from 4-chloroaniline through successive oxidation and methylation .
- Results or Outcomes: The compound was successfully synthesized and its crystal and molecular structure was reported .
Application 2: Hydrogenation of 1-Chloro-4-Nitrobenzene
- Summary of Application: Nitrogen-doped porous carbons were used as metal-free catalysts in the hydrogenation of 1-Chloro-4-nitrobenzene .
- Methods of Application: The catalysts were designed and synthesized from mixtures of melamine as nitrogen and carbon sources and calcium citrate as carbon source and porogen system .
- Results or Outcomes: All the prepared carbon materials were active in the hydrogenation reaction of 1-chloro-4-nitrobenzene. A full degree of conversion was reached with the most active catalysts .
Application 3: Synthesis of 2-(2-Pyridyl)-3H-indol-3-one N-Oxide
- Summary of Application: 1-Iodo-2-nitrobenzene, a compound similar to 1-Chloro-2-iodo-4-nitrobenzene, was used in one step synthesis of 2-(2-Pyridyl)-3H-indol-3-one N-Oxide .
- Methods of Application: The compound was used in the synthesis of 1-(2-Nitrophenyl)-1H-indole in the presence of PEG 3400 (poly(ethylene glycol))–Cs2CO3–copper pre-catalyst under microwave activation .
- Results or Outcomes: The compound was successfully synthesized .
Application 4: Synthesis of 1-hydroxybenzotriazole Derivatives
- Summary of Application: 1-Chloro-2-nitrobenzene was used in the synthesis of 1-hydroxybenzotriazole derivatives .
- Methods of Application: The compound was reacted with dinitrogen pentoxide in dichloromethane, which is strongly catalysed by H-Faujasite-720 (zeolite) .
- Results or Outcomes: The compound was successfully synthesized .
Application 5: Selective Hydrogenation of Halogenated Nitroaromatic Compounds
- Summary of Application: The selective hydrogenation of halogenated nitroaromatic compounds is of great importance in the fine chemical industry . This process is widely used for the synthesis of halogenated anilines, which are important intermediates in the pesticides, herbicides, drugs, pigments, and dyes industry .
- Methods of Application: A H-flow system with a micropacked bed reactor was developed for the selective hydrogenation of halogenated nitroaromatic compounds . The reduction of 3,4-dichloronitrobenzene was selected as the model reaction .
- Results or Outcomes: With the optimal hydrogenation conditions, the yield of 3,4-dichloroaniline was obtained as high as 99.8% under mild conditions . This flow system was successfully employed to the reduction of other chlorinated nitroaromatics also demonstrating low dehalogenation .
Safety And Hazards
properties
IUPAC Name |
1-chloro-2-iodo-4-nitrobenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClINO2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQLBMYYBHCMJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])I)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClINO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80310250 | |
Record name | 1-chloro-2-iodo-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80310250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.45 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-iodo-4-nitrobenzene | |
CAS RN |
74534-15-9 | |
Record name | 74534-15-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=223078 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-chloro-2-iodo-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80310250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-3-iodonitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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